molecular formula C9H7ClO3 B1354583 3-(2-Chlorophenyl)-3-oxopropanoic acid CAS No. 76103-96-3

3-(2-Chlorophenyl)-3-oxopropanoic acid

Cat. No.: B1354583
CAS No.: 76103-96-3
M. Wt: 198.6 g/mol
InChI Key: WQIJVLLYFOYDCL-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of 3-(2-Chlorophenyl)-3-hydroxypropanoic acid.

    Substitution: Formation of compounds with various substituents replacing the chlorine atom.

Scientific Research Applications

3-(2-Chlorophenyl)-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes involved in metabolic pathways. For example, it may inhibit enzymes that catalyze the oxidation of phenylpropanoic acid derivatives, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)-3-oxopropanoic acid: Similar structure with a bromine atom instead of chlorine.

    3-(2-Fluorophenyl)-3-oxopropanoic acid: Similar structure with a fluorine atom instead of chlorine.

    3-(2-Methylphenyl)-3-oxopropanoic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-(2-Chlorophenyl)-3-oxopropanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

IUPAC Name

3-(2-chlorophenyl)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIJVLLYFOYDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504148
Record name 3-(2-Chlorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76103-96-3
Record name 3-(2-Chlorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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